Ethyl 10-bromoanthracene-9-carboxylate
Overview
Description
Ethyl 10-bromoanthracene-9-carboxylate: is an organic compound with the molecular formula C17H13BrO2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 10th position and an ethyl ester group at the 9th position of the anthracene ring. This compound is known for its applications in organic synthesis and material science.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 10-bromoanthracene-9-carboxylate are currently unknown . More studies are required to summarize the affected pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 10-bromoanthracene-9-carboxylate can be synthesized through the bromination of ethyl anthracene-9-carboxylate. The typical procedure involves dissolving ethyl anthracene-9-carboxylate in an organic solvent such as dichloromethane, followed by the addition of a bromination reagent like bromine or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 10-bromoanthracene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 10-substituted anthracene-9-carboxylates.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9-hydroxyanthracene derivatives.
Scientific Research Applications
Ethyl 10-bromoanthracene-9-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a fluorescent probe for studying biological systems.
Medicinal Chemistry: It is explored for its potential in drug development and as a precursor for bioactive compounds.
Comparison with Similar Compounds
- Ethyl 10-chloroanthracene-9-carboxylate
- Ethyl 10-fluoroanthracene-9-carboxylate
- Ethyl 10-iodoanthracene-9-carboxylate
Comparison: Ethyl 10-bromoanthracene-9-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Its properties, such as melting point and solubility, also differ from those of its halogenated counterparts .
Properties
IUPAC Name |
ethyl 10-bromoanthracene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWQGPVBMLCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855724 | |
Record name | Ethyl 10-bromoanthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089318-91-1 | |
Record name | Ethyl 10-bromoanthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.